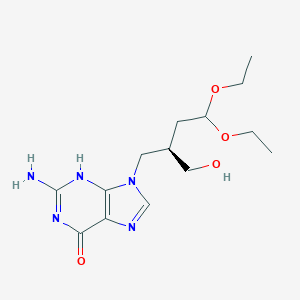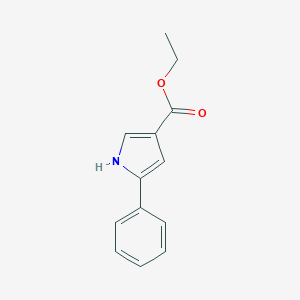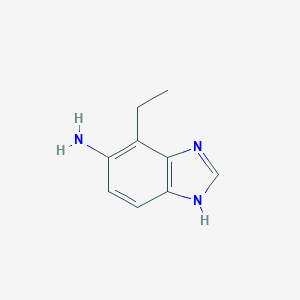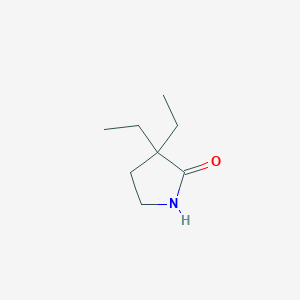
3,3-二乙基吡咯烷-2-酮
描述
3,3-Diethylpyrrolidin-2-one is a compound of interest in the field of organic and medicinal chemistry due to its structural features and potential in various chemical reactions and applications. While specific studies directly addressing 3,3-Diethylpyrrolidin-2-one are scarce, insights can be drawn from related research on heterocyclic compounds and pyrrolidinones.
Synthesis Analysis
The synthesis of 3,3-Diethylpyrrolidin-2-one and related compounds typically involves advanced methodologies that prioritize green chemistry principles. For instance, the synthesis of 1,3-thiazolidin-4-ones and its derivatives demonstrates the evolution of synthetic methods from traditional approaches to more environmentally friendly techniques, emphasizing efficiency and sustainability (Santos et al., 2018). These methodologies are applicable to the synthesis of pyrrolidinone derivatives, showcasing the potential for innovative and eco-friendly synthetic routes.
Molecular Structure Analysis
The molecular structure of 3,3-Diethylpyrrolidin-2-one can be analyzed through spectroscopic techniques, revealing information about its conformation and stability. Research on related heterocyclic compounds, such as thiazolidinones and thiochromones, offers insights into the structural analysis and stability of these molecules, which can be applied to understand the molecular structure of 3,3-Diethylpyrrolidin-2-one and its derivatives (Sosnovskikh, 2018).
Chemical Reactions and Properties
The chemical reactivity of 3,3-Diethylpyrrolidin-2-one is influenced by its functional groups and molecular structure. Studies on similar compounds highlight the versatility of heterocyclic moieties in various chemical reactions, including green synthesis approaches and multicomponent reactions (Sharma & Sinha, 2023). These findings suggest that 3,3-Diethylpyrrolidin-2-one could participate in a wide range of chemical transformations, leveraging its unique properties for synthetic and medicinal chemistry applications.
Physical Properties Analysis
The physical properties of 3,3-Diethylpyrrolidin-2-one, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in chemical synthesis. Research on related compounds provides a framework for assessing these properties, facilitating the development of protocols for the synthesis, storage, and use of 3,3-Diethylpyrrolidin-2-one in various chemical contexts.
Chemical Properties Analysis
Understanding the chemical properties of 3,3-Diethylpyrrolidin-2-one, including its reactivity, potential for forming derivatives, and interactions with other molecules, is essential for exploring its applications in synthesis and drug design. Insights from the synthesis and properties of thiazolidinones and imidazolidinones underscore the importance of heterocyclic compounds in medicinal chemistry and highlight the potential for developing new compounds with enhanced biological activities (Sudani & Desai, 2015).
科学研究应用
Summary of the Application
Pyrrolones and pyrrolidinones, including “3,3-Diethylpyrrolidin-2-one”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents. They induce prominent pharmaceutical effects, and thus, researchers have synthesized various pyrrolone and pyrrolidinone derivatives .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
Results or Outcomes
A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
2. Anticonvulsant Activity of 3,3-Diphenylpyrrolid-2-one Derivatives
Summary of the Application
Six derivatives of 3,3-diphenylpyrrolid-2-one were synthesized and tested for anticonvulsant activity .
Methods of Application or Experimental Procedures
The specific methods of synthesis and testing for anticonvulsant activity are not detailed in the source .
Results or Outcomes
Among the six derivatives tested, 2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride was effective in mice against maximal electroshock-induced seizures .
属性
IUPAC Name |
3,3-diethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUMACPRYGQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430723 | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethylpyrrolidin-2-one | |
CAS RN |
175698-05-2 | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175698-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175698052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIETHYL-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6BG9J9SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

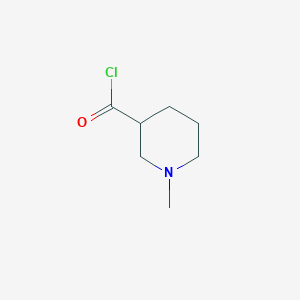
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
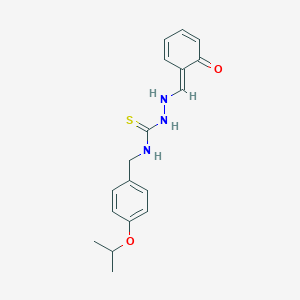
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
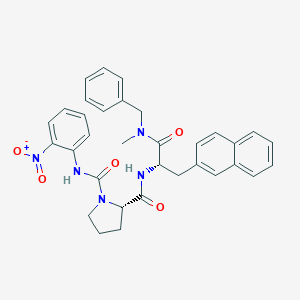
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)


